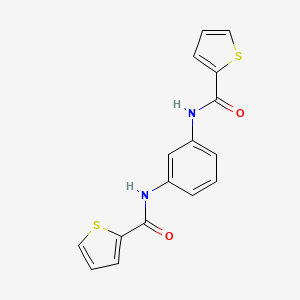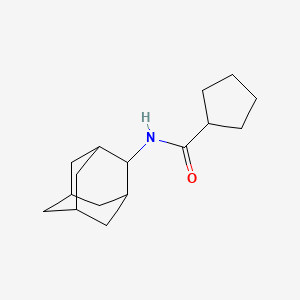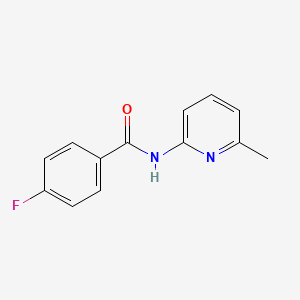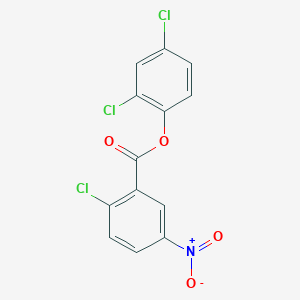![molecular formula C14H18N2O6S B5716106 methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate](/img/structure/B5716106.png)
methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate, also known as MSB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. MSB is a glycine transporter type 1 (GlyT1) inhibitor, which means it can affect the levels of glycine in the brain.
Wirkmechanismus
Methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate works by inhibiting GlyT1, which is responsible for the reuptake of glycine in the brain. By inhibiting GlyT1, this compound increases the levels of glycine in the brain, which can have a positive effect on several conditions. Glycine is an important neurotransmitter that plays a role in regulating brain activity and has been linked to several neurological conditions.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of glycine in the brain, which can have several biochemical and physiological effects. Glycine is involved in the regulation of brain activity, and increased levels of glycine can have a positive effect on several neurological conditions. This compound has also been shown to have analgesic effects, which may be due to its ability to affect the levels of glycine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate has several advantages for lab experiments, including its high purity and stability. However, this compound is a relatively new compound, and more research is needed to fully understand its effects and potential limitations.
Zukünftige Richtungen
There are several future directions for research on methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate, including its potential use in the treatment of neurological conditions such as schizophrenia, depression, and pain management. This compound may also have potential as a treatment for drug addiction and improving cognitive function. Further research is needed to fully understand the mechanism of action and potential therapeutic effects of this compound.
Synthesemethoden
The synthesis of methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate involves several steps, starting with the reaction of 4-(4-morpholinylsulfonyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with glycine methyl ester to form this compound. The synthesis method has been optimized to produce high yields of pure this compound.
Wissenschaftliche Forschungsanwendungen
Methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate has been studied for its potential therapeutic effects in several areas, including schizophrenia, depression, and pain management. In animal studies, this compound has been shown to increase the levels of glycine in the brain, which can have a positive effect on these conditions. This compound has also been studied for its potential use in treating drug addiction and improving cognitive function.
Eigenschaften
IUPAC Name |
methyl 2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6S/c1-21-13(17)10-15-14(18)11-2-4-12(5-3-11)23(19,20)16-6-8-22-9-7-16/h2-5H,6-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBULYVCOIBMONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5716033.png)

![4,4,7-trimethyl-5-propionyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5716044.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5716051.png)
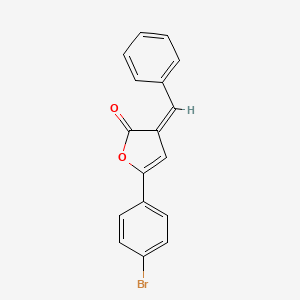
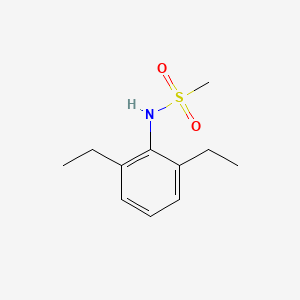
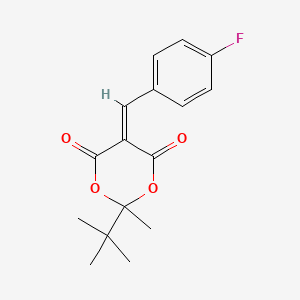
![N-{4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5716096.png)
![N-[4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B5716107.png)
